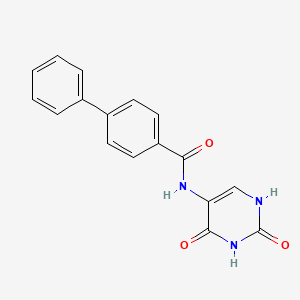
N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-phenylbenzamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a phenylbenzamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-phenylbenzamide typically involves the condensation of 2,4-dioxo-1H-pyrimidine-5-carboxylic acid with 4-aminobenzamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dimethylformamide (DMF) or dichloromethane (DCM) for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions:
Oxidation: N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-phenylbenzamide can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
科学研究应用
Chemistry: N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-phenylbenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of advanced materials and coatings .
作用机制
The mechanism of action of N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biochemical pathways. This inhibition can lead to various therapeutic effects, depending on the target and the pathway involved .
相似化合物的比较
- N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-ethoxybenzamide
- N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-propoxybenzamide
- N-(2,4-dioxo-1H-pyrimidin-5-yl)nitrous amide
Comparison: While these compounds share a common pyrimidine core, the substituents on the benzamide group can significantly influence their chemical properties and biological activities. For instance, the presence of an ethoxy or propoxy group can alter the compound’s solubility and reactivity. N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-phenylbenzamide is unique due to its phenyl substitution, which can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
属性
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-15(19-14-10-18-17(23)20-16(14)22)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,19,21)(H2,18,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXSXUXCXGSSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-Methyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]acetamide](/img/structure/B5889140.png)
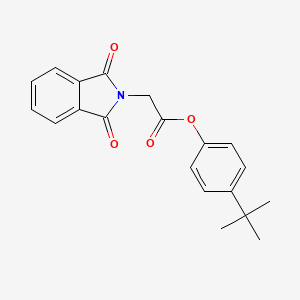
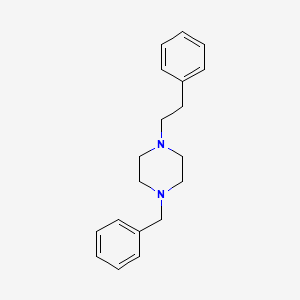
![N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5889161.png)
![4-chloro-2-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B5889164.png)

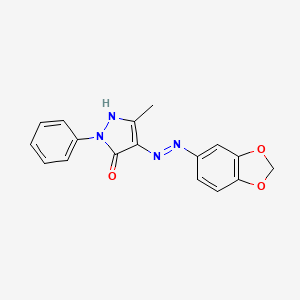
![3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5889191.png)
![N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5889194.png)
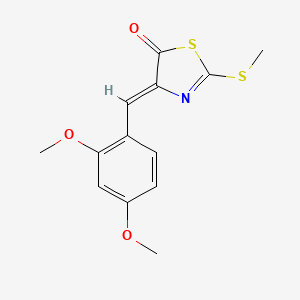
![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 4-bromobenzoate](/img/structure/B5889207.png)

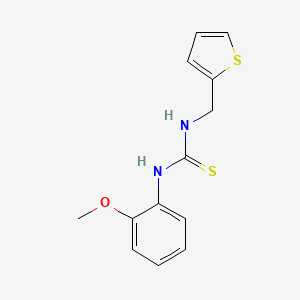
![ETHYL 2-CYANO-2-[4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]ACETATE](/img/structure/B5889242.png)
